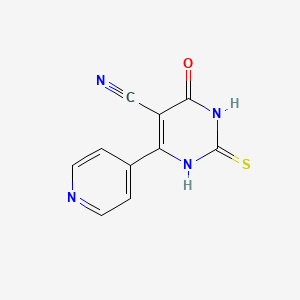
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide, also known as IPDMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. IPDMB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been implicated in various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide involves the inhibition of PARP, which is an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can trigger cell death in cancer cells. In addition, inhibition of PARP has been shown to have neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to have significant biochemical and physiological effects in various studies. In cancer cells, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to reduce oxidative stress and inflammation, which are key factors in disease progression. In addition, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to have cardioprotective effects, reducing damage caused by ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, including its potency and specificity for PARP inhibition. It has also been shown to have low toxicity in animal studies, making it a safe candidate for further development. However, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has limitations in terms of its solubility and stability, which can affect its efficacy and bioavailability.
Direcciones Futuras
There are several future directions for the development of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide. One potential area of research is the combination of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide with other drugs, such as chemotherapy agents, to enhance its therapeutic effects. Another area of research is the development of more stable and soluble formulations of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide, which can improve its bioavailability and efficacy. Finally, further studies are needed to investigate the potential applications of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide in other diseases, such as autoimmune and metabolic disorders.
In conclusion, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide is a promising compound with potential therapeutic applications in various diseases. Its ability to inhibit PARP has been shown to have significant effects in cancer, neurodegenerative diseases, and cardiovascular diseases. Further research is needed to fully understand the potential of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide and to develop more effective formulations for clinical use.
Métodos De Síntesis
The synthesis of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoic acid with 5-iodo-2-pyridinecarboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is then treated with ammonium hydroxide to yield N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide. The synthesis of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been optimized to produce high yields and purity, making it suitable for research and development.
Aplicaciones Científicas De Investigación
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. Its ability to inhibit PARP has been shown to have significant effects in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(5-iodopyridin-2-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O3/c1-19-11-5-3-9(7-12(11)20-2)14(18)17-13-6-4-10(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCODUWYZAJDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodopyridin-2-yl)-3,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B5122753.png)
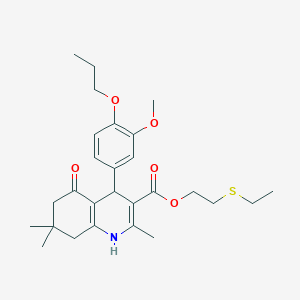
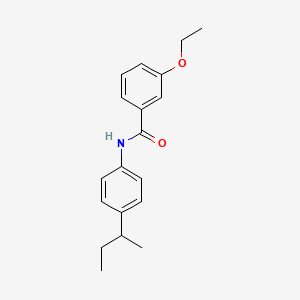
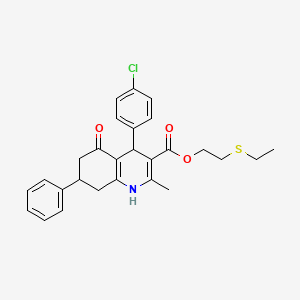

![1-(4-ethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5122774.png)
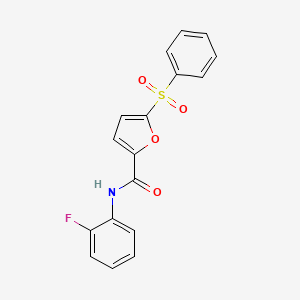
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5122808.png)
![ethyl 2-(5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5122813.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5122825.png)
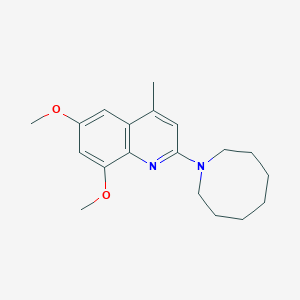
![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)
![N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5122841.png)
